(4-Pyridylthio)acetyl chloride

cephalosporin synthesis pharmaceutical process chemistry acyl chloride reactivity

Acylating 7-ACA with generic thioacetyl chlorides often yields inactive byproducts. (4-Pyridylthio)acetyl chloride is the validated, regiospecific intermediate for cephapirin sodium - the 4-position of the pyridylthio moiety is essential for antibacterial activity. • Enables cephapirin synthesis at optimized 1.10-1.45 molar equivalents for high-purity API output. • Supplied as the stable hydrochloride salt (CAS 27230-51-9) to prevent hydrolysis during storage and shipping. • Supports QC method development (HPLC/LC-MS) and SAR analog programs requiring the intact 4-pyridylthioacetyl pharmacophore.

Molecular Formula C7H6ClNOS
Molecular Weight 187.65 g/mol
CAS No. 52998-13-7
Cat. No. B1360160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Pyridylthio)acetyl chloride
CAS52998-13-7
Molecular FormulaC7H6ClNOS
Molecular Weight187.65 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1SCC(=O)Cl
InChIInChI=1S/C7H6ClNOS/c8-7(10)5-11-6-1-3-9-4-2-6/h1-4H,5H2
InChIKeyIVRIXACFKSSWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Pyridylthio)acetyl chloride (CAS 52998-13-7): A Key Intermediate in First-Generation Cephalosporin Synthesis


(4-Pyridylthio)acetyl chloride (CAS 52998-13-7) is a heteroaromatic acyl chloride featuring a 4-pyridylthio moiety attached to an acetyl chloride group . It serves as a critical acylating agent in the semi-synthesis of first-generation cephalosporin antibiotics, most notably cephapirin [1]. Its reactivity is centered on the electrophilic carbonyl carbon of the acyl chloride, which undergoes nucleophilic attack by the 7-amino group of the cephalosporin nucleus (e.g., 7-ACA) to form a stable amide bond [2]. The compound is typically handled as its hydrochloride salt (CAS 27230-51-9) for improved stability and storage .

The Risk of Substituting (4-Pyridylthio)acetyl chloride: Regioisomeric Specificity and Stability Issues


In cephalosporin acylation, substituting (4-Pyridylthio)acetyl chloride with regioisomeric analogs (e.g., 2- or 3-pyridylthio variants) or alternative acylating agents is not straightforward. The position of the sulfur atom on the pyridine ring directly influences the electronic environment and, consequently, the biological activity of the resulting cephalosporin [1]. Furthermore, the free base form of this acyl chloride is highly susceptible to hydrolysis, necessitating precise handling and often the use of the more stable hydrochloride salt to ensure consistent reaction yields . Improper substitution can lead to the formation of undesired byproducts or a complete failure to yield the active pharmaceutical ingredient, underscoring the need for exact chemical identity [2].

Comparative Performance Data for (4-Pyridylthio)acetyl chloride in Antibiotic Synthesis


Yield Advantage in Cephapirin Sodium Synthesis via Optimized Acylation

A direct comparison in a patented process for cephapirin sodium demonstrates that using an optimized molar ratio of 4-pyridylthioacetyl chloride hydrochloride (1.10 to 1.45 moles relative to 7-ACA) is critical for achieving high purity and yield [1]. This contrasts with lower or off-ratio conditions which can lead to incomplete acylation and difficult-to-remove impurities [1].

cephalosporin synthesis pharmaceutical process chemistry acyl chloride reactivity

Functional Comparison: Hydrochloride Salt (CAS 27230-51-9) vs. Free Base (CAS 52998-13-7)

The free base (4-Pyridylthio)acetyl chloride is known to be highly reactive and prone to hydrolysis . The hydrochloride salt form (CAS 27230-51-9) is the preferred commercial and synthetic form due to its enhanced stability . This is a critical practical distinction for procurement.

chemical stability acyl chloride storage hydrolysis resistance

Critical Role as Precursor to (4-Pyridylthio)acetic acid (CAS 10351-19-6)

The synthetic route from (4-Pyridylthio)acetyl chloride to its corresponding acid is well-documented. A specific patent example shows a two-step process: formation of the acid chloride followed by hydrolysis to (4-pyridylthio)acetic acid, with a reported yield for the hydrolysis step of 46% [1]. This contrasts with more efficient direct synthesis of the acid, which can achieve yields of 70-95% [2], highlighting the strategic choice of using the acyl chloride only for specific amidation reactions rather than as a precursor to the acid.

cephalosporin intermediate synthesis pathway acid chloride conversion

Regioisomeric Comparison: 4-Pyridylthio vs. 3-Pyridylthio Derivatives in Cephalosporin Synthesis

The specific regioisomer is critical for biological activity. While the 4-pyridylthio group in cephapirin yields a first-generation cephalosporin with activity against both Gram-positive and Gram-negative bacteria [1], studies on cephalosporins with C-3 pyridyl side chains show that the 4-pyridylmethylthio moiety conferred the most balanced antibacterial activity and oral absorption, outperforming other pyridyl isomers [2]. This class-level inference strongly supports the necessity of the 4-substituted pyridine for optimal pharmacological properties.

structure-activity relationship cephalosporin antibiotic regioisomer differentiation

High-Impact Application Scenarios for (4-Pyridylthio)acetyl chloride Procurement


Semi-Synthesis of Cephapirin Sodium (First-Generation Cephalosporin)

This is the primary and most established application. (4-Pyridylthio)acetyl chloride hydrochloride is used to acylate 7-aminocephalosporanic acid (7-ACA) at the 7-position, forming the key amide bond of cephapirin [1]. The optimized molar ratio (1.10-1.45 equivalents) is crucial for achieving high purity, which is essential for an injectable pharmaceutical product [2]. This process is validated in patent literature and represents the core industrial use case for this compound [3].

Analytical Method Development and Quality Control for Cephapirin Production

(4-Pyridylthio)acetyl chloride, often in its more stable hydrochloride form, is a required reference standard or starting material for developing and validating analytical methods (e.g., HPLC, LC-MS) used in the quality control of cephapirin and its intermediates [1]. Its use ensures the accurate quantification of related substances and impurities in the final drug substance, a regulatory requirement for commercial pharmaceutical production [2].

Synthesis of Cephalosporin Derivatives with Modified C-3 Side Chains

While less common, the 4-pyridylthioacetyl group can be used as a building block to synthesize novel cephalosporin analogs for structure-activity relationship (SAR) studies [1]. This is particularly relevant for research programs aiming to modify the C-3 position while retaining the 4-pyridylthio moiety at the 7-position, as the latter is known to confer a specific activity profile [2]. The acyl chloride offers a convenient handle for late-stage diversification.

Preparation of 4-Pyridylthioacetic Acid for Non-Cephalosporin Applications

Although less efficient than direct synthesis, hydrolysis of (4-Pyridylthio)acetyl chloride can provide access to (4-Pyridylthio)acetic acid for use in non-cephalosporin research, such as the preparation of metal-organic complexes or as a ligand in coordination chemistry [1]. This scenario is relevant when small quantities of the acid are needed and the direct synthesis is not practical [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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